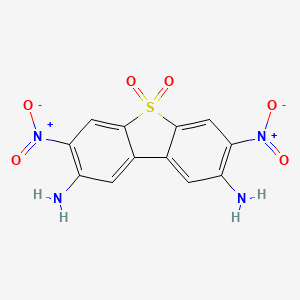
Noroxymorphone beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Noroxymorphone beta-D-Glucuronide is a metabolite of oxymorphone, an opioid analgesic. It is formed through the conjugation of noroxymorphone with glucuronic acid. This compound is significant in the field of pharmacology and toxicology due to its role in drug metabolism and its presence in biological samples such as urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Noroxymorphone beta-D-Glucuronide typically involves the glucuronidation of noroxymorphone. This process can be catalyzed by enzymes such as uridine diphosphate glucuronyl transferase . The reaction conditions often include the presence of glucuronic acid and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often using bioreactors to control the reaction environment. The product is then purified using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Noroxymorphone beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, reverting it to noroxymorphone .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Conjugation: Glucuronic acid and uridine diphosphate glucuronyl transferase are essential for the glucuronidation process.
Major Products:
Hydrolysis: Noroxymorphone
Conjugation: This compound
Applications De Recherche Scientifique
Noroxymorphone beta-D-Glucuronide has several applications in scientific research:
Mécanisme D'action
Noroxymorphone beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of oxymorphone. It interacts with the opioid mu-receptor, although it has minimal analgesic activity due to its poor ability to cross the blood-brain barrier . The compound is involved in the detoxification and excretion of oxymorphone, aiding in the regulation of its pharmacological effects .
Comparaison Avec Des Composés Similaires
Oxymorphone: The parent compound, a potent opioid analgesic.
Noroxymorphone: A metabolite of oxymorphone, similar in structure but without the glucuronide conjugation.
Oxymorphone-3-Glucuronide: Another glucuronide conjugate of oxymorphone, differing in the position of glucuronidation.
Uniqueness: Noroxymorphone beta-D-Glucuronide is unique due to its specific glucuronidation, which affects its solubility, excretion, and detection in biological samples. This makes it a crucial marker in drug metabolism studies and forensic analysis .
Propriétés
Numéro CAS |
76636-08-3 |
|---|---|
Formule moléculaire |
C22H25NO10 |
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H25NO10/c24-9-3-4-22(30)11-7-8-1-2-10(16-12(8)21(22,5-6-23-11)18(9)32-16)31-20-15(27)13(25)14(26)17(33-20)19(28)29/h1-2,11,13-15,17-18,20,23,25-27,30H,3-7H2,(H,28,29)/t11-,13+,14+,15-,17+,18+,20-,21+,22-/m1/s1 |
Clé InChI |
GUMRUCMZEVRHNB-WFGUJTTASA-N |
SMILES isomérique |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O |
SMILES canonique |
C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)

![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)



![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)






